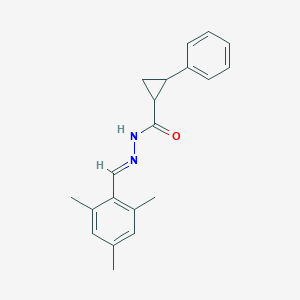![molecular formula C14H13ClO5 B5755214 methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as MECA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MECA belongs to the class of coumarin derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been proposed that methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate exerts its biological activities by modulating various signaling pathways. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Furthermore, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to modulate the activity of various enzymes, including HDACs and AMPK.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity and yield. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to possess a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also some limitations to using methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. Furthermore, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Furthermore, the potential therapeutic applications of methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in various diseases, including cancer and inflammatory disorders, warrant further investigation. Finally, the development of novel synthetic methods for methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate and its derivatives may enable the production of large quantities of these compounds for research and therapeutic purposes.
Méthodes De Synthèse
Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized by the reaction of ethyl chloroacetate with 6-chloro-4-ethylcoumarin in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to yield methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in high purity and yield.
Applications De Recherche Scientifique
Methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
methyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7-14(17)18-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLGRPRZULKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
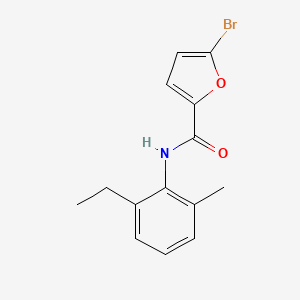
![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)



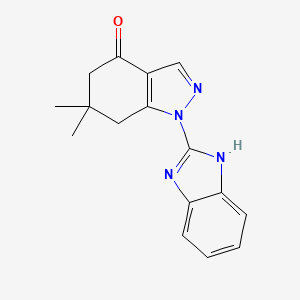
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
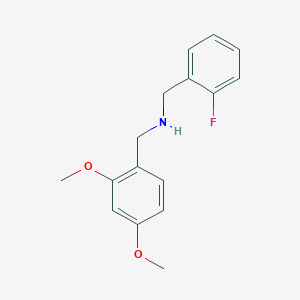
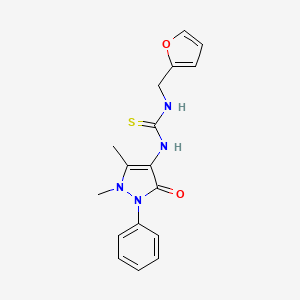
![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
